molecular formula C11H17NO B181286 (2-Sec-butoxybenzyl)amine CAS No. 1042628-16-9

(2-Sec-butoxybenzyl)amine

Cat. No.: B181286
CAS No.: 1042628-16-9
M. Wt: 179.26 g/mol
InChI Key: XHKNZQJAMBTBKQ-UHFFFAOYSA-N
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Description

This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Sec-butoxybenzyl)amine typically involves the nucleophilic substitution of a haloalkane with a primary amine. One common method is the alkylation of ammonia or a primary amine with a haloalkane under controlled conditions. For example, the reaction of 2-(sec-butoxy)benzyl chloride with ammonia or a primary amine can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Sec-butoxybenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.

    Reduction: Reduction reactions can convert this compound to its corresponding secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as acid chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like acid chlorides and sulfonyl chlorides are used under alkaline conditions to form amides and sulfonamides.

Major Products:

    Oxidation: Quaternary ammonium compounds and amine oxides.

    Reduction: Secondary and tertiary amines.

    Substitution: Amides and sulfonamides.

Scientific Research Applications

(2-Sec-butoxybenzyl)amine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of (2-Sec-butoxybenzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the formation of covalent bonds with electrophilic centers on target molecules .

Comparison with Similar Compounds

  • 2-(sec-butoxy)benzylamine
  • 2-(1-methylpropoxy)benzylamine

Comparison: (2-Sec-butoxybenzyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(2-butan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-7,9H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKNZQJAMBTBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629306
Record name 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042628-16-9
Record name 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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